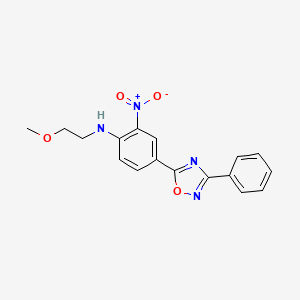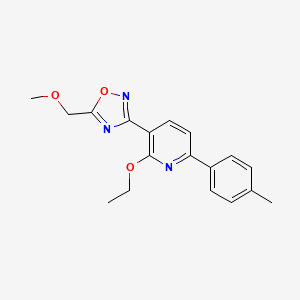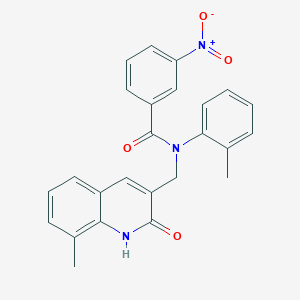![molecular formula C23H23BrN2O3S B7687804 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B7687804.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide: is a complex organic compound with a molecular formula of C21H21BrN2O3S This compound is characterized by the presence of a benzyl group, a bromophenylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with an appropriate amine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Bromophenylsulfonyl Group: The bromophenylsulfonyl group is attached through a sulfonylation reaction using 4-bromobenzenesulfonyl chloride and a base.
Addition of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction using 2-phenylethyl bromide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenylethyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can occur at the bromophenylsulfonyl group, potentially converting it to a phenylsulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom in the bromophenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN~3~) and thiols (R-SH) are often employed.
Major Products:
Oxidation: Formation of benzaldehyde or phenylacetaldehyde.
Reduction: Formation of phenylsulfonyl derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenylsulfonyl group may play a crucial role in binding through interactions with amino acid residues in the active site of enzymes. The benzyl and phenylethyl groups may contribute to the overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide
- N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide
- N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide
Comparison:
- N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with molecular targets.
- Similar compounds with different substituents (chlorine, fluorine, methyl) may exhibit variations in their chemical reactivity and biological activity, providing a range of options for specific applications.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c24-21-11-13-22(14-12-21)30(28,29)26(17-20-9-5-2-6-10-20)18-23(27)25-16-15-19-7-3-1-4-8-19/h1-14H,15-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCBGTCXFQJNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(BUTAN-2-YL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE](/img/structure/B7687737.png)


![N-(3-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7687764.png)
![N-benzyl-N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7687765.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B7687776.png)
![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide](/img/structure/B7687784.png)
![4-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine](/img/structure/B7687785.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7687795.png)
![1-[4-(2H-1,3-Benzodioxol-5-YL)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one](/img/structure/B7687800.png)

